molecular formula C4H3ClO3 B11725908 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)

Cat. No.: B11725908
M. Wt: 134.52 g/mol
InChI Key: XKOKWDCFCYFJTJ-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is a chemical compound with the molecular formula C4H3ClO3. It belongs to the class of β-hydroxybutenolides, which are known for their diverse biological properties. This compound is characterized by the presence of a furanone ring with a chlorine atom at the third position and a hydroxyl group at the fourth position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) typically involves the chlorination of 4-hydroxy-2(5H)-furanone. One common method is the reaction of 4-hydroxy-2(5H)-furanone with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is unique due to the presence of both a chlorine atom and a hydroxyl group on the furanone ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C4H3ClO3

Molecular Weight

134.52 g/mol

IUPAC Name

4-chloro-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h6H,1H2

InChI Key

XKOKWDCFCYFJTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)Cl)O

Origin of Product

United States

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